Clofarabine triphosphate
Descripción general
Descripción
Clofarabina-5’-trifosfato es un derivado fosforilado de la clofarabina, un análogo de nucleósido de purina de segunda generación. Es principalmente conocido por su potente actividad antineoplásica, particularmente en el tratamiento de la leucemia linfoblástica aguda. Clofarabina-5’-trifosfato es el metabolito activo que inhibe la síntesis de ADN al incorporarse al ADN e inhibir la reductasa de ribonucleótidos .
Aplicaciones Científicas De Investigación
Clofarabina-5’-trifosfato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar los mecanismos de síntesis y reparación del ADN.
Biología: Se investiga por sus efectos en el metabolismo celular y los pools de nucleótidos.
Medicina: Principalmente utilizado en el tratamiento de la leucemia linfoblástica aguda y otras neoplasias hematológicas. .
Mecanismo De Acción
Clofarabina-5’-trifosfato ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la Síntesis de ADN: Se incorpora al ADN, causando la terminación de la cadena.
Inhibición de la Reductasa de Ribonucleótidos: Reduce el pool de trifosfatos de desoxirribonucleótidos, esenciales para la síntesis de ADN.
Inducción de Apoptosis: La incorporación al ADN y la inhibición de la reductasa de ribonucleótidos conducen al daño del ADN y la apoptosis
Análisis Bioquímico
Biochemical Properties
Clofarabine Triphosphate plays a significant role in biochemical reactions. It prevents cells from making DNA and RNA by interfering with the synthesis of nucleic acids, thus stopping the growth of cancer cells . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its metabolization to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a long half-life, and its accumulation in circulating leukemia cells is dose-dependent . This results in incremental increases in this compound with every daily infusion of the drug .
Metabolic Pathways
This compound is involved in metabolic pathways that interfere with the synthesis of nucleic acids . It interacts with enzymes such as deoxycytidine kinase and mono- and di-phospho-kinases .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de clofarabina-5’-trifosfato implica la fosforilación de la clofarabina. El proceso generalmente incluye los siguientes pasos:
Fosforilación: La clofarabina se fosforila primero a clofarabina-5’-monofosfato utilizando un agente fosforilante como el oxicloruro de fósforo en presencia de una base.
Fosforilación Posterior: El monofosfato se fosforila luego aún más al difosfato y finalmente al trifosfato utilizando donantes de pirofosfato como el trifosfato de adenosina (ATP) u otros agentes fosforilantes en condiciones controladas.
Métodos de Producción Industrial: La producción industrial de clofarabina-5’-trifosfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: Clofarabina-5’-trifosfato se somete a varios tipos de reacciones químicas, que incluyen:
Incorporación al ADN: Compite con los trifosfatos de desoxirribonucleótidos endógenos por la incorporación al ADN, lo que lleva a la terminación de la cadena.
Inhibición de la Reductasa de Ribonucleótidos: Inhibe la reductasa de ribonucleótidos, reduciendo el pool de trifosfatos de desoxirribonucleótidos disponibles para la síntesis de ADN.
Reactivos y Condiciones Comunes:
Agentes Fosforilantes: Oxicloruro de fósforo, trifosfato de adenosina.
Bases: Trietilamina, piridina.
Solventes: Dimetilformamida, acetonitrilo.
Productos Principales:
Comparación Con Compuestos Similares
Clofarabina-5’-trifosfato se compara con otros análogos de nucleósidos como la fludarabina y la cladribina:
Fludarabina: Similar a la clofarabina, la fludarabina es un análogo de nucleósido de purina que inhibe la síntesis de ADN. La clofarabina tiene un halógeno en la porción de azúcar, lo que la hace más resistente a la degradación.
Cladribina: Otro análogo de nucleósido de purina, la cladribina también inhibe la síntesis de ADN, pero es más susceptible a la degradación enzimática en comparación con la clofarabina
Unicidad: La estructura única de clofarabina-5’-trifosfato, con sustituciones de halógenos, proporciona mayor estabilidad y potencia en comparación con otros análogos de nucleósidos. Esto lo hace particularmente eficaz en el tratamiento de ciertos tipos de leucemia .
Compuestos Similares:
- Fludarabina
- Cladribina
- Nelarabina
Actividad Biológica
Clofarabine triphosphate (Clofarabine-TP) is an active metabolite of clofarabine, a second-generation nucleoside analog primarily used in treating acute leukemias. Its biological activity is characterized by several mechanisms that contribute to its anticancer effects, particularly through the inhibition of DNA synthesis and repair.
Clofarabine-TP exerts its cytotoxic effects through multiple pathways:
- Inhibition of DNA Polymerases : Clofarabine-TP inhibits DNA polymerase α and ε, which are essential for DNA replication and repair. This inhibition leads to the termination of DNA chain elongation and prevents proper DNA synthesis .
- Inhibition of Ribonucleotide Reductase (RNR) : Clofarabine-TP also inhibits RNR, an enzyme critical for synthesizing deoxynucleotides from ribonucleotides. This action results in a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool, particularly affecting dCTP levels, which is crucial for DNA synthesis .
- Induction of Apoptosis : The incorporation of clofarabine-TP into DNA can trigger apoptotic pathways by releasing pro-apoptotic factors such as cytochrome c from mitochondria, leading to programmed cell death even in non-proliferating cells .
- Self-Potentiation : Clofarabine-TP enhances its own incorporation into DNA by depleting the dNTP pool, thereby increasing its effectiveness as a competitive inhibitor of DNA synthesis .
Pharmacokinetics and Dynamics
The pharmacokinetic profile of clofarabine-TP shows significant retention within leukemic cells. Studies indicate that clofarabine-TP concentrations can remain above half of their initial levels for up to 24 hours post-administration, suggesting prolonged activity against leukemia cells .
Table 1: Summary of Pharmacokinetic Properties
Parameter | Value |
---|---|
Clearance | 28.8 L/h/m² |
Volume of Distribution | 172 L/m² |
Terminal Half-Life | 5.2 hours |
Retention in Leukemic Blasts | >50% at 24 hours |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of clofarabine in various forms of acute leukemia:
- Acute Lymphoblastic Leukemia (ALL) : In pediatric patients with relapsed or refractory ALL, clofarabine has shown a significant response rate, with complete remission achieved in a notable percentage of cases following treatment with clofarabine alone or in combination with other agents like cytarabine .
- Acute Myeloid Leukemia (AML) : In adult populations, clofarabine has been effective in treating relapsed AML, with studies reporting overall response rates as high as 48% when combined with other chemotherapeutic agents .
Case Study: Phase I/II Trials
In a phase I/II study involving 32 patients with relapsed acute leukemia:
Propiedades
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134646-41-6 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofarabine triphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].
ANone: The research papers primarily focus on the biological activity and pharmacokinetics of this compound. They do not provide detailed information about its material compatibility or stability under various conditions.
A: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].
A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.
A: While the provided information doesn't directly address the stability of this compound, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of this compound, is formulated for intravenous administration [, , ].
ANone: The research abstracts primarily focus on the biological and clinical aspects of this compound. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.
A: this compound exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.